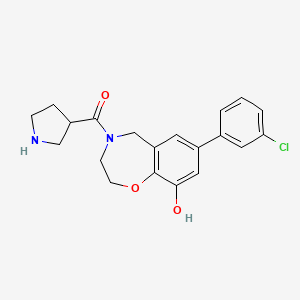![molecular formula C16H21ClN4O2 B5344436 N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea](/img/structure/B5344436.png)
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is also known as BTOU and belongs to the oxadiazole family of compounds.
Wirkmechanismus
The mechanism of action of BTOU is not fully understood. However, studies have shown that it inhibits the activity of various enzymes, including acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids, and dihydrofolate reductase, which is essential for the biosynthesis of nucleotides.
Biochemical and Physiological Effects:
BTOU has been shown to have various biochemical and physiological effects. In vitro studies have shown that BTOU inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BTOU has also been shown to inhibit the growth of various fungal strains. In vivo studies have shown that BTOU has low toxicity and does not cause significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BTOU in lab experiments is its low toxicity and lack of significant adverse effects. This makes it a suitable compound for in vivo studies. However, one of the limitations of using BTOU is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BTOU. In the field of medicine, further studies are needed to investigate its potential use as an anticancer agent, as well as its mechanism of action. In the field of agriculture, further studies are needed to investigate its potential use as a herbicide, as well as its selectivity and efficacy against different weed species. Additionally, further studies are needed to investigate the environmental impact of BTOU and its potential for bioaccumulation.
Synthesemethoden
The synthesis of BTOU involves the reaction between tert-butyl-N-ethylcarbamate and 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-ylmethanol in the presence of a catalyst, such as triethylamine. The reaction takes place in an organic solvent, such as dichloromethane, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
BTOU has shown promising results in various scientific research applications. In the field of medicine, it has been studied for its potential use as an anticancer agent. Studies have shown that BTOU inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BTOU has also been studied for its potential use as an antifungal agent, as it has shown activity against various fungal strains.
In the field of agriculture, BTOU has been studied for its potential use as a herbicide. Studies have shown that BTOU inhibits the growth of weeds by inhibiting the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids.
Eigenschaften
IUPAC Name |
3-tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2/c1-5-21(15(22)19-16(2,3)4)10-13-18-14(20-23-13)11-6-8-12(17)9-7-11/h6-9H,5,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWHCCLFYRATLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5344357.png)
![3-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5344362.png)
![(2S*,4S*,5R*)-4-{[(2-carboxyethyl)amino]carbonyl}-2-ethyl-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5344371.png)
![6-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5344375.png)
![methyl 2-(5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5344381.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5344384.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344396.png)
![3-(5-methyl-2-thienyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5344403.png)

![1-(4-tert-butylphenyl)ethanone O-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5344417.png)
![3-[3-(2-furyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5344421.png)
![N-(5-methyl-2-pyridinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-3-pyridazinamine](/img/structure/B5344442.png)
![1-{4-fluoro-2-[1-(2-methoxy-2-methylpropyl)-1H-imidazol-2-yl]phenyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5344458.png)
![3-benzyl-5-[2-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5344460.png)